5-fluoro-2-methoxy-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O5S/c1-23-9-3-4-16(19(23)25)20(26)24-10-7-14(8-11-24)13-22-30(27,28)18-12-15(21)5-6-17(18)29-2/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXVJAKNQZKEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-fluoro-2-methoxy-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Fluorine Substitution : The presence of a fluorine atom at the 5-position of the benzene ring enhances its lipophilicity, which may influence its interaction with biological membranes.
- Methoxy Group : The methoxy group at the 2-position can affect the compound's solubility and reactivity.
- Piperidine and Dihydropyridine Moieties : These contribute to the pharmacological profile by potentially interacting with various biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625–62.5 μM | Inhibition of protein synthesis |
| Escherichia coli | 62.5–125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 31.108–124.432 μg/mL | Biofilm inhibition and bactericidal action |
The compound exhibits bactericidal activity , primarily through the inhibition of protein synthesis pathways, which is critical for bacterial growth and replication .
The mechanism by which this compound exerts its antimicrobial effects involves:
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to decreased protein production essential for bacterial survival.
- Nucleic Acid Synthesis Inhibition : It has been suggested that the compound may also inhibit enzymes involved in nucleic acid synthesis, further contributing to its antimicrobial properties .
Case Studies
Several case studies have documented the efficacy of this compound against resistant strains:
- MRSA (Methicillin-resistant Staphylococcus aureus) :
- Candidiasis :
- Synergistic Effects :
Scientific Research Applications
Anticancer Activity
Research indicates that 5-fluoro-2-methoxy-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor proliferation.
Case Study: In Vitro Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The mechanism of action was linked to the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers. The compound's efficacy was compared to standard EGFR inhibitors, showing superior activity against resistant cancer strains .
Antibacterial Properties
In addition to its anticancer effects, this compound has been evaluated for its antibacterial activity. Preliminary studies suggest that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Comparison
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antibiotics, especially in light of rising antibiotic resistance .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. The proposed mechanism involves modulation of neuroinflammatory pathways and enhancement of neurotrophic factors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Several compounds in the provided evidence share structural motifs with the target molecule:
(a) 5-fluoro-N-(1-methylpiperidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide (EP 3 532 474 B1, )
- Key Differences :
- Replaces the sulfonamide group with a benzamide (-CONH₂).
- Incorporates a triazolopyridine ring instead of the dihydropyridine-carbonyl-piperidine system.
- Features a chiral pentan-2-yloxy substituent, which may influence solubility and stereoselective binding.
(b) N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide ()
- Key Differences :
- Replaces the dihydropyridine-carbonyl-piperidine group with a chromen-4-one and pyrazolopyrimidine scaffold.
- Includes a methanesulfonamide (-SO₂NHCH₃) instead of a benzenesulfonamide.
- Fluorine is present on both the chromen and phenyl rings.
- Implications : The chromen-4-one system may confer antioxidant or anti-inflammatory properties, while the pyrazolopyrimidine core is typical of kinase inhibitors (e.g., JAK/STAT pathway targets) .
(c) N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide ()
- Key Differences :
- Substitutes the dihydropyridine-carbonyl group with a brominated pyrimidine-sulfanyl chain.
- Retains the benzenesulfonamide group but introduces a piperidin-1-yl substituent.
- The pyrimidine ring could improve DNA intercalation properties .
Comparative Analysis of Pharmacophoric Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
